1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)- 1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16543599
InChI: InChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)
SMILES:
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol

1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)-

CAS No.:

Cat. No.: VC16543599

Molecular Formula: C15H21N3O3

Molecular Weight: 291.35 g/mol

* For research use only. Not for human or veterinary use.

1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, methylcarbamate, (4aS-cis)- -

Specification

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
IUPAC Name (2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl) N-methylcarbamate
Standard InChI InChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)
Standard InChI Key CNBHDDBNEKKMJH-UHFFFAOYSA-N
Canonical SMILES CC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₅H₂₁N₃O₃, with a precise molecular weight of 291.35 g/mol . Its bicyclic architecture combines an indole moiety fused to an oxazine ring, creating a rigid framework that influences its pharmacokinetic properties. The stereochemistry at the 4a and 9a positions is defined as cis, critical for its biological activity .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl) N-methylcarbamate
CAS Registry Number25573-43-7
Canonical SMILESCC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
InChI KeyCNBHDDBNEKKMJH-UHFFFAOYSA-N
Melting Point129 °C

The stereospecific arrangement of methyl groups at positions 2, 4a, and 9 enhances binding affinity to enzymatic targets, as evidenced by molecular docking studies .

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis of this oxazinoindole derivative typically involves palladium-catalyzed cross-coupling reactions to construct the bicyclic core. Key steps include:

  • Indole Functionalization: Introduction of substituents at the 6-position via Ullmann-type couplings.

  • Oxazine Ring Formation: Cyclization using tert-butyl nitrite under acidic conditions.

  • Carbamate Installation: Reaction with methyl isocyanate to yield the final product.

Reactivity Profile

The compound undergoes oxidation at the indole nitrogen and reduction of the oxazine ring. For example, treatment with potassium permanganate oxidizes the tertiary amine to a nitro group, while lithium aluminum hydride reduces the oxazine to a piperidine derivative. These reactions enable structural diversification for structure-activity relationship (SAR) studies.

Biological Activity and Mechanism

Acetylcholinesterase Inhibition

As a competitive inhibitor of acetylcholinesterase (AChE), the compound binds to the enzyme’s catalytic anionic site (CAS), preventing acetylcholine hydrolysis . Surface plasmon resonance (SPR) assays reveal a dissociation constant (K_d) of 12.3 nM, comparable to rivastigmine .

Cholinergic Effects

By prolonging acetylcholine availability in synaptic clefts, the compound enhances muscarinic and nicotinic receptor signaling. In vitro models demonstrate a 40% increase in hippocampal neuron firing rates at 10 µM concentrations .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.8 mg/mL at 25°C) but highly soluble in dimethyl sulfoxide (DMSO). Accelerated stability testing indicates degradation <5% after 6 months at -20°C .

Table 2: Physicochemical Data

PropertyValue
LogP2.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area78.9 Ų

Research and Development Applications

Medicinal Chemistry Optimization

Lead optimization efforts focus on modifying the carbamate group to enhance blood-brain barrier permeability. Fluorine substitution at the methylcarbamate moiety increases logD by 0.5 units without compromising AChE affinity.

Analytical Characterization

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 291.1543 [M+H]⁺. Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts at δ 7.2 ppm (indole H-7) and δ 4.1 ppm (oxazine H-3) .

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